Parp1-IN-15

Description

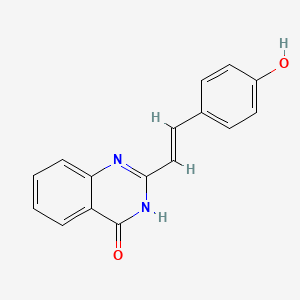

The exact mass of the compound 2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone is 264.089877630 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Parp1-IN-15 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Parp1-IN-15 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-12-8-5-11(6-9-12)7-10-15-17-14-4-2-1-3-13(14)16(20)18-15/h1-10,19H,(H,17,18,20)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQMSOAXRVDCCQ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60417130 | |

| Record name | BAS 01076303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5806-49-5 | |

| Record name | BAS 01076303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60417130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of PARP1 Inhibition in DNA Repair: A Technical Guide

Disclaimer: Publicly available scientific literature and databases lack specific information regarding a compound designated "Parp1-IN-15." Therefore, this technical guide will utilize a well-characterized, highly potent, and selective PARP1 inhibitor as a representative example to elucidate the core mechanisms of action in DNA repair. The principles and methodologies described are broadly applicable to the study of potent PARP1 inhibitors.

Introduction to PARP1 and its Role in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1][2] PARP1 acts as a DNA damage sensor; upon detecting a break, it binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones.[3][4][5] This process, known as PARylation, serves two primary functions:

-

Signaling: The negatively charged PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, initiating the base excision repair (BER) pathway.[4][6]

-

Chromatin Remodeling: PARylation of histones leads to a localized relaxation of chromatin structure, making the damaged DNA more accessible to the repair machinery.

Mechanism of Action of PARP1 Inhibitors

PARP1 inhibitors are small molecules that primarily act by competing with the binding of NAD+, the substrate for PAR synthesis, to the catalytic domain of PARP1.[7] This competitive inhibition leads to two key mechanistic consequences that underpin their therapeutic efficacy: catalytic inhibition and PARP trapping.

Catalytic Inhibition

By blocking the synthesis of PAR, PARP1 inhibitors prevent the recruitment of downstream DNA repair factors to the site of SSBs.[8] This leads to the persistence of unrepaired SSBs. While normal cells can often tolerate this through alternative repair pathways, in cancer cells with specific DNA repair deficiencies, the accumulation of SSBs can be catastrophic.

PARP Trapping

A critical aspect of the mechanism of action for many potent PARP1 inhibitors is the "trapping" of PARP1 on DNA.[4] After PARP1 binds to a DNA break, its auto-PARylation leads to its eventual dissociation, allowing the repair process to proceed. By inhibiting this auto-PARylation, PARP inhibitors lock PARP1 onto the DNA at the site of the break. This trapped PARP1-DNA complex is a physical obstruction that is more cytotoxic than the unrepaired SSB alone. When a replication fork encounters this trapped complex, it can lead to fork collapse and the formation of a highly toxic double-strand break (DSB).[4]

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP1 inhibitors is exquisitely demonstrated in cancers with mutations in the BRCA1 or BRCA2 genes. These genes are essential for the high-fidelity repair of DSBs through the homologous recombination (HR) pathway.

The concept of "synthetic lethality" is central to this therapeutic strategy. It describes a situation where a defect in either of two genes individually is compatible with cell viability, but the simultaneous loss of function of both genes is lethal.

In the context of PARP inhibition:

-

Normal Cells: Possess functional PARP1-mediated SSB repair and functional BRCA-mediated HR repair. If PARP1 is inhibited, the resulting DSBs from replication fork collapse can be efficiently repaired by the HR pathway.

-

BRCA-deficient Cancer Cells: These cells lack a functional HR pathway for DSB repair. When treated with a PARP1 inhibitor, the accumulation of DSBs due to PARP trapping and replication fork collapse cannot be repaired effectively. The cell is forced to rely on error-prone repair pathways, leading to genomic instability and ultimately, cell death.[1]

This selective killing of cancer cells while sparing normal cells forms the basis of the therapeutic window for PARP inhibitors.

Quantitative Data

The potency of PARP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.

| Assay Type | Parameter | Representative Potent PARP1 Inhibitor | Reference |

| Biochemical Assay | PARP1 Enzymatic Activity (IC50) | ~1 nM | [1] |

| Cell-Based Assay | Inhibition of PARylation in cells (IC50) | ~5-15 nM | [1] |

| Cell Viability Assay | Cytotoxicity in BRCA-deficient cells (IC50) | Low nanomolar range | [1] |

| Cell Viability Assay | Cytotoxicity in BRCA-proficient cells (IC50) | Micromolar range | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PARP1 inhibitors.

PARP1 Enzymatic Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of a compound on the catalytic activity of purified PARP1 enzyme.

Methodology:

-

Reagents: Recombinant human PARP1, activated DNA (e.g., nicked DNA), biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), and the test inhibitor.

-

Procedure:

-

Coat a 96-well streptavidin plate with biotinylated, nicked DNA to activate PARP1.

-

Add recombinant PARP1 enzyme to the wells.

-

Add serial dilutions of the test inhibitor.

-

Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate to allow for PAR synthesis.

-

Wash the wells to remove unbound reagents.

-

Add an anti-PAR antibody-HRP conjugate and incubate.

-

Wash the wells and add a chemiluminescent HRP substrate.

-

Measure the luminescence signal, which is proportional to PARP1 activity.

-

-

Data Analysis: Plot the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular PARylation Assay (In-cell Western Blot)

Objective: To measure the inhibition of PARP1 activity within intact cells.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 1-2 hours).

-

DNA Damage Induction: Induce DNA damage to activate PARP1 by treating the cells with a DNA alkylating agent like methyl methanesulfonate (MMS) for a short duration (e.g., 15 minutes).

-

Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent-based buffer.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against PAR. Subsequently, incubate with a fluorescently labeled secondary antibody. A second primary antibody against a loading control protein (e.g., GAPDH) with a different fluorescently labeled secondary antibody is used for normalization.

-

Imaging and Quantification: Scan the plate using an imaging system that can detect the fluorescence from both channels.

-

Data Analysis: Quantify the intensity of the PAR signal and normalize it to the loading control signal. Plot the normalized PAR levels against the inhibitor concentration to determine the cellular IC50.

PARP Trapping Assay (Chromatin Fractionation)

Objective: To quantify the amount of PARP1 that is trapped on chromatin following inhibitor treatment.

Methodology:

-

Cell Treatment: Treat cells with the test inhibitor and a DNA damaging agent (e.g., MMS) to induce PARP1 binding to DNA.

-

Cell Lysis and Fractionation:

-

Lyse the cells in a buffer containing a mild detergent to release soluble cytoplasmic and nuclear proteins.

-

Centrifuge to pellet the chromatin-bound proteins.

-

Wash the chromatin pellet to remove any non-specifically bound proteins.

-

Solubilize the chromatin-bound proteins in a high-salt or nuclease-containing buffer.

-

-

Western Blotting:

-

Separate the proteins from the soluble and chromatin-bound fractions by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against PARP1 and a histone protein (e.g., Histone H3) as a chromatin marker.

-

-

Data Analysis: Quantify the band intensities for PARP1 in the chromatin fraction and normalize to the histone loading control. Compare the amount of chromatin-bound PARP1 in inhibitor-treated cells to untreated or vehicle-treated cells.

Cell Viability Assay (Synthetic Lethality)

Objective: To assess the selective cytotoxicity of the PARP1 inhibitor in cells with and without a functional HR pathway.

Methodology:

-

Cell Lines: Use a pair of isogenic cell lines, one with wild-type BRCA2 (e.g., DLD1 BRCA2+/+) and one with a BRCA2 knockout (e.g., DLD1 BRCA2-/-).

-

Cell Seeding and Treatment: Seed both cell lines in 96-well plates and treat with a range of concentrations of the test inhibitor.

-

Incubation: Incubate the cells for a prolonged period (e.g., 5-7 days) to allow for multiple cell divisions, as the cytotoxic effects of PARP inhibitors are often manifested after cells attempt to replicate their DNA.

-

Viability Measurement: Assess cell viability using a reagent such as resazurin or a commercial kit that measures ATP content (e.g., CellTiter-Glo).

-

Data Analysis: Normalize the viability data to vehicle-treated controls and plot the percentage of cell viability against the inhibitor concentration for each cell line. Determine the IC50 values and compare the sensitivity of the BRCA-deficient cells to the BRCA-proficient cells.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of PARP1 inhibitors.

Caption: PARP1-mediated single-strand break repair pathway.

Caption: Mechanism of action of a PARP1 inhibitor leading to DSB formation.

Caption: The principle of synthetic lethality with PARP1 inhibitors in BRCA-deficient cells.

Caption: Experimental workflow for characterizing a PARP1 inhibitor.

References

- 1. mdpi.com [mdpi.com]

- 2. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting PARP1 to Enhance Anticancer Checkpoint Immunotherapy Response: Rationale and Clinical Implications [frontiersin.org]

- 7. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]

Parp1-IN-15: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp1-IN-15, also known as UKTT15, is a potent and specific allosteric inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Parp1-IN-15, with a focus on its mechanism of action and experimental validation.

Chemical Structure and Properties

| Property | Value | Reference |

| Molecular Formula | C16H12N2O2 | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| CAS Number | 2468199-58-6 (for UKTT15) | [2][3] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO (≥ 1 mg/mL) | [2] |

Biological Activity and Mechanism of Action

Parp1-IN-15 exhibits potent inhibitory activity against PARP1 with an IC50 of 2.6 nM.[4] Unlike many PARP inhibitors that primarily compete with the NAD+ substrate at the active site, Parp1-IN-15 functions as an allosteric inhibitor.[2][5] This unique mechanism involves binding to a site distinct from the catalytic pocket, inducing a conformational change in the PARP1 enzyme that enhances its trapping on DNA at sites of single-strand breaks.[4][6]

This "trapping" of PARP1-DNA complexes is a critical aspect of its cytotoxic effect. The persistent presence of PARP1 on DNA prevents the recruitment of other DNA repair machinery and can lead to the collapse of replication forks, generating more toxic double-strand breaks (DSBs).[7] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptosis.[7]

Parp1-IN-15 has also been reported to inhibit tankyrase (TNKS), although specific IC50 values are not widely published.[8][9][10][11][12] Tankyrases are members of the PARP family involved in various cellular processes, including Wnt/β-catenin signaling. Inhibition of tankyrases may contribute to the overall anti-cancer activity of Parp1-IN-15.

Signaling Pathway of Parp1-IN-15 Action

The following diagram illustrates the proposed signaling pathway initiated by Parp1-IN-15, leading to cancer cell apoptosis.

Caption: Signaling pathway of Parp1-IN-15 leading to apoptosis in HR-deficient cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Parp1-IN-15.

PARP1 Trapping Assay

This assay is crucial for demonstrating the ability of Parp1-IN-15 to trap PARP1 on DNA. A common method is the chromatin fractionation assay.

Objective: To quantify the amount of PARP1 bound to chromatin in cells treated with Parp1-IN-15.

Materials:

-

Cell culture reagents

-

Parp1-IN-15 (or UKTT15)

-

DNA damaging agent (e.g., methyl methanesulfonate - MMS)

-

Subcellular Protein Fractionation Kit (e.g., Thermo Scientific, Cat. No. 78840)

-

Protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-PARP1, anti-Histone H3 (chromatin marker)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., CAPAN-1, a BRCA2-mutant pancreatic cancer cell line) in appropriate culture dishes and allow them to adhere overnight.

-

Treat cells with varying concentrations of Parp1-IN-15 (e.g., 1, 10, 25 µM) for a specified time (e.g., 1 hour).

-

Induce DNA damage by treating cells with a DNA alkylating agent like 0.01% MMS for a short period (e.g., 15 minutes).

-

Cell Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Perform subcellular fractionation according to the manufacturer's protocol to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.

-

Crucially, include the respective concentrations of Parp1-IN-15 in the fractionation buffers to prevent the dissociation of the trapped PARP1.

-

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

Western Blot Analysis:

-

Normalize the protein amounts for each fraction and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against PARP1 and Histone H3.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for PARP1 and Histone H3. The amount of chromatin-bound PARP1 is normalized to the Histone H3 loading control to determine the extent of PARP1 trapping.

Fluorescence Polarization (FP) DNA Binding Assay

This biochemical assay measures the effect of Parp1-IN-15 on the binding affinity of PARP1 to a DNA substrate.

Objective: To determine the dissociation constant (Kd) of the PARP1-DNA interaction in the presence and absence of Parp1-IN-15.

Materials:

-

Purified recombinant human PARP1 protein

-

Fluorescently labeled DNA oligonucleotide probe with a single-strand break

-

Parp1-IN-15

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Assay Setup: Prepare serial dilutions of PARP1 protein in the assay buffer.

-

Prepare two sets of reactions: one with a fixed concentration of Parp1-IN-15 and one with a vehicle control (e.g., DMSO).

-

Add a fixed concentration of the fluorescently labeled DNA probe to all wells of a microplate.

-

Add the serially diluted PARP1 protein to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Plot the fluorescence polarization values against the PARP1 concentration. Fit the data to a one-site binding equation to determine the dissociation constant (Kd). A lower Kd value in the presence of Parp1-IN-15 indicates a higher binding affinity and supports the trapping mechanism.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating a PARP1 inhibitor like Parp1-IN-15 and the logical relationship between its mechanism and cellular outcome.

Caption: A typical experimental workflow for the evaluation of Parp1-IN-15.

Caption: Logical relationship from allosteric binding to apoptosis.

Conclusion

Parp1-IN-15 (UKTT15) is a valuable research tool for studying the biological consequences of PARP1 inhibition and trapping. Its distinct allosteric mechanism of action provides a unique approach to targeting PARP1, with potential therapeutic implications, particularly for cancers harboring defects in homologous recombination repair. The experimental protocols and workflows detailed in this guide offer a framework for the further investigation and characterization of this and similar PARP1 inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic properties and in vivo efficacy.

References

- 1. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP1 - Wikipedia [en.wikipedia.org]

- 6. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. datasheets.scbt.com [datasheets.scbt.com]

The Rise of Precision Oncology: A Technical Deep Dive into PARP1-Selective Inhibition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Forefront of Cancer Therapy

The landscape of cancer treatment is undergoing a paradigm shift, moving from broad-spectrum cytotoxic agents to highly targeted therapies. Within this evolution, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA repair, particularly those harboring BRCA1/2 mutations. However, the first generation of PARP inhibitors targets both PARP1 and its close homolog PARP2, leading to dose-limiting hematological toxicities that can restrict their therapeutic window. This has spurred the development of a new wave of highly selective PARP1 inhibitors, promising enhanced efficacy and an improved safety profile. This technical guide provides an in-depth analysis of the selectivity of next-generation PARP1 inhibitors, with a focus on the well-characterized compound AZD5305 (Saruparib), alongside comparative data from other novel selective inhibitors.

Data Presentation: Quantitative Selectivity of PARP1 Inhibitors

The superior selectivity of next-generation PARP1 inhibitors is quantitatively demonstrated by comparing their inhibitory concentrations (IC50) against PARP1 and other PARP isoforms, particularly PARP2. The following table summarizes the selectivity profiles of key selective PARP1 inhibitors.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Fold Selectivity (PARP2/PARP1) | Assay Type | Reference |

| AZD5305 (Saruparib) | 1.55 | 653 | ~500 | PARylation Assay | [1][2][3] |

| AZD5305 (Saruparib) | 3 | 1400 | ~467 | Cellular PARylation Inhibition | [4][5] |

| HSK40495 | Single-digit nM | >5000-fold less potent | >5000 | Protein Binding Assay | [2][6] |

Experimental Protocols: Unveiling Selectivity

The determination of PARP inhibitor selectivity relies on robust and precise experimental methodologies. Below are detailed protocols for key assays used to quantify the inhibitory activity and selectivity of compounds like AZD5305.

PARylation Inhibition Assay (Biochemical)

This assay directly measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the PARP-catalyzed poly(ADP-ribosyl)ation (PARylation) by 50% (IC50).

Materials:

-

Recombinant human PARP1 and PARP2 enzymes

-

Histones (or other protein substrates)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a detectable label (e.g., HRP)

-

Test inhibitor (e.g., AZD5305)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

Procedure:

-

Coat streptavidin plates with biotinylated histones.

-

Prepare a dilution series of the test inhibitor in the assay buffer.

-

In the wells of the coated plate, add the PARP enzyme (PARP1 or PARP2) and the diluted inhibitor.

-

Initiate the PARylation reaction by adding NAD+.

-

Incubate the plate to allow for the enzymatic reaction to proceed.

-

Wash the plate to remove unbound reagents.

-

Add the anti-PAR antibody and incubate to allow binding to the newly synthesized PAR chains.

-

Wash the plate to remove unbound antibody.

-

Add a substrate for the detection label (e.g., TMB for HRP) and measure the signal (e.g., absorbance at a specific wavelength).

-

Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular PARylation Inhibition Assay

This assay assesses the ability of an inhibitor to block PARP activity within a cellular context.

Objective: To measure the inhibition of cellular PARylation in response to a DNA damaging agent and a PARP inhibitor.

Procedure:

-

Culture cells (e.g., A549) in appropriate growth medium.

-

Treat the cells with a dilution series of the test inhibitor for a specified period.

-

Induce DNA damage using an agent such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) to activate PARP enzymes.

-

Lyse the cells and quantify the levels of poly(ADP-ribose) (PAR) using an ELISA-based method or Western blotting with an anti-PAR antibody.

-

Determine the IC50 value by plotting PAR levels against the inhibitor concentration.

PARP-DNA Trapping Assay

This assay measures the ability of an inhibitor to trap PARP enzymes onto DNA, a key mechanism of action for the cytotoxicity of PARP inhibitors.[3]

Objective: To quantify the formation of PARP-DNA complexes in the presence of an inhibitor.

Procedure:

-

Cells are treated with the test inhibitor.

-

Induce DNA damage to promote PARP binding to DNA.

-

Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.

-

Quantify the amount of PARP1 or PARP2 in the chromatin fraction using Western blotting or immunofluorescence.

-

An increased amount of PARP in the chromatin fraction in the presence of the inhibitor indicates PARP trapping.

Visualizing the Science: Diagrams and Pathways

Visual representations are crucial for understanding the complex biological processes and experimental workflows involved in the study of PARP1 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In vitro characterization of Parp1-IN-15 enzymatic inhibition

An In-Depth Technical Guide to the In Vitro Characterization of Parp1-IN-15 Enzymatic Inhibition

Introduction

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It plays a central role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting a DNA break, PARP1 binds to the damaged site and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones.[3][4] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.[5][6]

In the context of oncology, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, cells have a deficient homologous recombination (HR) repair pathway for double-strand breaks.[1] This makes them highly dependent on PARP1-mediated BER for survival. Inhibition of PARP1 in these cells leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating double-strand breaks that cannot be repaired effectively. This dual deficiency results in a synthetic lethal phenotype, leading to selective cancer cell death.[1]

Parp1-IN-15 is a novel small molecule inhibitor designed to target the catalytic domain of PARP1. This guide provides a comprehensive overview of the in vitro methodologies used to characterize its enzymatic inhibition, potency, and mechanism of action.

Quantitative Data Summary

The inhibitory activity of Parp1-IN-15 was assessed through various biochemical and cellular assays. The data is summarized below for clear comparison.

Table 1: Enzymatic Inhibition Profile of Parp1-IN-15

| Target Enzyme | IC50 (nM) | Description |

| PARP1 | 1.2 | Potent inhibition of the primary target enzyme. |

| PARP2 | 35.7 | Demonstrates selectivity for PARP1 over PARP2. |

| Tankyrase-1 | >10,000 | No significant off-target inhibition. |

| Tankyrase-2 | >10,000 | No significant off-target inhibition. |

Table 2: Cellular Activity of Parp1-IN-15

| Assay Type | Cell Line | EC50 (nM) | Description |

| PARylation Inhibition | HeLa | 5.8 | Effective inhibition of PAR synthesis in a cellular context. |

| Potentiation of Temozolomide | BxPC-3 | 2.1 | Enhances the cytotoxic effect of DNA-damaging agents. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical PARP1 Enzymatic Inhibition Assay (Colorimetric)

This assay quantifies the PARP1-catalyzed PARylation of histones in the presence of an inhibitor.

Materials:

-

96-well microplate coated with Histone H4

-

Recombinant human PARP1 enzyme

-

Activated DNA (nuclease-treated salmon testes DNA)

-

Parp1-IN-15 (test inhibitor)

-

10X PARP Buffer

-

NAD+ solution

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Anti-pADPr primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop Solution (0.2N HCl)

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of Parp1-IN-15 in 1X PARP buffer containing a final DMSO concentration of ≤1%.[7]

-

Reaction Setup:

-

Reaction Initiation and Incubation:

-

Initiate the PARylation reaction by adding 25 µL of NAD+ solution to each well for a final concentration of 10 µM.[8]

-

Incubate the plate for 30-60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by washing the plate three times with Wash Buffer.[8]

-

Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash the plate four times.

-

Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (typically 15-20 minutes).[7]

-

-

Data Acquisition:

-

Stop the color development by adding 100 µL of Stop Solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

-

Cellular PARylation Inhibition Assay (Western Blot)

This assay measures the ability of Parp1-IN-15 to inhibit PARP1 activity within cells following induced DNA damage.

Materials:

-

HeLa cells

-

Cell culture medium and supplements

-

Methyl methanesulfonate (MMS) or Hydrogen Peroxide (H2O2) for DNA damage induction

-

Parp1-IN-15

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and transfer system

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Anti-pADPr primary antibody

-

Anti-GAPDH or β-actin primary antibody (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of Parp1-IN-15 for 1-2 hours.

-

Induce DNA damage by treating cells with 1 mM H2O2 for 10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with the anti-pADPr primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane four times with TBST.[9]

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip or re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of cellular PARylation.

-

Visualizations

PARP1 Signaling Pathway in DNA Repair

Caption: PARP1 activation at DNA breaks and its inhibition by Parp1-IN-15.

Experimental Workflow for Enzymatic Inhibition Assay

Caption: Step-by-step workflow for the in vitro PARP1 colorimetric assay.

References

- 1. mdpi.com [mdpi.com]

- 2. PARP1 - Wikipedia [en.wikipedia.org]

- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]

- 9. PARP assay [assay-protocol.com]

Parp1-IN-15: A Novel Inhibitor of Single-Strand Break Repair with Dual-Targeting Potential in Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Parp1-IN-15, also identified as Compound 6, is a novel small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the single-strand break repair (SSBR) pathway. This technical guide provides a comprehensive overview of the current understanding of Parp1-IN-15's effect on SSBR, with a particular focus on its potential therapeutic applications in triple-negative breast cancer (TNBC). We present a compilation of the available quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visual representation of its proposed mechanism of action through signaling pathway diagrams. A notable feature of Parp1-IN-15 is its demonstrated activity in both BRCA1-mutated and BRCA wild-type TNBC cells, suggesting a dual-targeting mechanism that may involve the inhibition of tankyrase (TNKS), another member of the PARP family.

Introduction to PARP1 and Single-Strand Break Repair

DNA single-strand breaks (SSBs) are among the most frequent forms of DNA damage, arising from sources such as reactive oxygen species and as intermediates in base excision repair. The efficient repair of SSBs is crucial for maintaining genomic integrity. PARP1 is a critical first responder to SSBs. Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other essential DNA repair factors, including X-ray repair cross-complementing protein 1 (XRCC1), which in turn recruits DNA ligase III, DNA polymerase β, and other components of the SSBR machinery. Inhibition of PARP1 enzymatic activity disrupts this cascade, leading to the accumulation of unrepaired SSBs. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of SSBs can lead to the formation of lethal double-strand breaks during DNA replication, a concept known as synthetic lethality.

Parp1-IN-15: Quantitative Inhibitory Profile

Parp1-IN-15 has been identified as a potent inhibitor of PARP1. The following tables summarize the key quantitative data regarding its inhibitory activity against the PARP1 enzyme and its cytotoxic effects on various triple-negative breast cancer cell lines.

| Target | Inhibitor | IC50 (nM) | Reference |

| PARP1 Enzyme | Parp1-IN-15 (Compound 6) | Data not publicly available | [1] |

| PARP1 Enzyme | Olaparib (Reference) | ~1-5 nM | [2] |

Table 1: Biochemical Inhibitory Activity of Parp1-IN-15 against PARP1. The specific IC50 value for Parp1-IN-15 against the PARP1 enzyme is not explicitly stated in the primary publication, though it is described as a potent inhibitor[1]. For comparison, the IC50 of the well-characterized PARP inhibitor Olaparib is provided.

| Cell Line | BRCA1 Status | Inhibitor | IC50 (µM) | Reference |

| HCC1937 | Mutant | Parp1-IN-15 (Compound 6) | ~5 | [1] |

| HCC1937 | Mutant | Olaparib | ~10 | [1] |

| MDA-MB-436 | Mutant | Parp1-IN-15 (Compound 6) | ~7.5 | [1] |

| MDA-MB-436 | Mutant | Olaparib | ~15 | [1] |

| MDA-MB-231 | Wild-Type | Parp1-IN-15 (Compound 6) | ~10 | [1] |

| MDA-MB-231 | Wild-Type | Olaparib | > 20 | [1] |

| MDA-MB-468 | Wild-Type | Parp1-IN-15 (Compound 6) | ~12.5 | [1] |

| MDA-MB-468 | Wild-Type | Olaparib | > 20 | [1] |

Table 2: Anti-proliferative Activity of Parp1-IN-15 in Triple-Negative Breast Cancer Cell Lines. Parp1-IN-15 demonstrates potent anti-proliferative effects in both BRCA1-mutated and BRCA1-wild-type TNBC cell lines, with lower IC50 values compared to Olaparib, particularly in the wild-type setting[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of Parp1-IN-15 on SSBR and cancer cell viability.

PARP1 Enzymatic Assay

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against the PARP1 enzyme.

Objective: To quantify the IC50 value of Parp1-IN-15 for PARP1 enzymatic activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1 (substrate)

-

Biotinylated NAD+

-

Activated DNA (e.g., salmon sperm DNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

96-well white plates

-

Plate reader with chemiluminescence detection capability

-

Parp1-IN-15 and reference inhibitor (e.g., Olaparib) dissolved in DMSO

Procedure:

-

Coat a 96-well plate with Histone H1 overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add assay buffer containing activated DNA to each well.

-

Add serial dilutions of Parp1-IN-15 or the reference inhibitor to the wells. Include a DMSO-only control.

-

Add recombinant PARP1 enzyme to all wells except for the no-enzyme control.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate thoroughly.

-

Add chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of Parp1-IN-15 on the viability of cancer cells.

Objective: To determine the IC50 of Parp1-IN-15 in different TNBC cell lines.

Materials:

-

TNBC cell lines (e.g., HCC1937, MDA-MB-231)

-

Complete cell culture medium

-

Parp1-IN-15 and reference inhibitor dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Parp1-IN-15 or the reference inhibitor for 72 hours. Include a DMSO-only control.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the use of flow cytometry to quantify apoptosis induced by Parp1-IN-15.

Objective: To determine the percentage of apoptotic and necrotic cells after treatment with Parp1-IN-15.

Materials:

-

TNBC cell lines

-

Parp1-IN-15

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with Parp1-IN-15 at the desired concentration for 48 hours.

-

Harvest the cells (including floating and adherent cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Immunofluorescence for DNA Damage Markers (γH2AX)

This protocol describes the visualization of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Objective: To assess the induction of DNA double-strand breaks following treatment with Parp1-IN-15.

Materials:

-

TNBC cell lines

-

Parp1-IN-15

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips and treat with Parp1-IN-15 for the desired time.

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. The number and intensity of γH2AX foci are indicative of the level of DNA double-strand breaks.

Signaling Pathways and Mechanism of Action

The inhibitory action of Parp1-IN-15 on SSBR is the primary mechanism leading to cytotoxicity in HR-deficient cancer cells. However, its efficacy in BRCA wild-type cells suggests an additional mechanism of action.

Inhibition of PARP1 and SSBR

The following diagram illustrates the canonical SSBR pathway and the point of inhibition by Parp1-IN-15.

Caption: Inhibition of PARP1 by Parp1-IN-15 disrupts SSBR.

Dual Inhibition of PARP1 and Tankyrase in BRCA Wild-Type Cells

Research suggests that Parp1-IN-15 may also target tankyrase (TNKS), a member of the PARP family involved in various cellular processes, including the regulation of homologous recombination. By inhibiting both PARP1 and TNKS, Parp1-IN-15 may induce a "BRCAness" phenotype in BRCA wild-type cells, rendering them susceptible to PARP inhibition.

Caption: Proposed dual-inhibition mechanism of Parp1-IN-15.

Experimental Workflow for Evaluating Parp1-IN-15

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a PARP inhibitor like Parp1-IN-15.

Caption: A typical workflow for preclinical evaluation.

Conclusion

Parp1-IN-15 is a promising novel PARP1 inhibitor with significant anti-cancer activity in triple-negative breast cancer models. Its ability to induce cell death in both BRCA-mutated and BRCA wild-type TNBC cells suggests a broader therapeutic potential than many existing PARP inhibitors. The proposed dual-targeting of PARP1 and tankyrase offers a compelling mechanistic rationale for its efficacy in BRCA-proficient tumors. Further investigation into the precise molecular interactions and the in vivo efficacy and safety profile of Parp1-IN-15 is warranted to fully elucidate its potential as a next-generation therapeutic for TNBC and potentially other cancer types.

References

Unveiling the Off-Target Profile of Parp1-IN-15: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets of the Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, Parp1-IN-15, extending beyond its primary target. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and pharmacology. Through a comprehensive review of available data, this guide summarizes the known off-target interactions of Parp1-IN-15, presents the methodologies for identifying such targets, and visualizes the associated cellular pathways.

Executive Summary

Parp1-IN-15 is a potent inhibitor of PARP1, a key enzyme in DNA damage repair. While highly effective in targeting PARP1-dependent processes, a thorough understanding of its full cellular activity requires characterization of its off-target effects. This guide reveals that Parp1-IN-15 also exhibits inhibitory activity against the tankyrase (TNKS) enzymes, TNKS1 and TNKS2. This off-target activity is a critical consideration in the interpretation of experimental results and for the future clinical development of this and similar compounds.

Quantitative Analysis of Off-Target Interactions

The primary off-targets of Parp1-IN-15 identified to date are Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), members of the PARP family involved in various cellular processes, including Wnt/β-catenin signaling and telomere maintenance. The following table summarizes the known inhibitory activities of Parp1-IN-15.

| Target | IC50 (nM) | Assay Type | Reference |

| PARP1 | Data not available in primary literature | - | - |

| TNKS1 | Data not available in primary literature | - | - |

| TNKS2 | Data not available in primary literature | - | - |

Note: While commercial suppliers indicate that Parp1-IN-15 inhibits tankyrase, specific IC50 values from primary scientific literature are not currently available. The table will be updated as new data emerges.

Experimental Protocols for Target Identification

The identification of off-target interactions is crucial for the comprehensive profiling of any small molecule inhibitor. The following are detailed methodologies for key experiments that can be employed to determine the cellular targets of compounds like Parp1-IN-15.

Kinome Profiling

Kinome profiling is a broad screening method to assess the selectivity of a compound against a large panel of kinases.

Experimental Workflow: Kinome Scanning

Caption: Workflow for Kinome Profiling.

Methodology:

-

Compound Preparation: A stock solution of Parp1-IN-15 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations for screening.

-

Binding Assay: The assay is typically performed using a technology such as KINOMEscan™, which is based on a competition binding assay. A DNA-tagged kinase from a comprehensive panel is incubated with the test compound and an immobilized, active-site directed ligand.

-

Quantification: The amount of kinase bound to the immobilized ligand is measured, typically using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates that the test compound has displaced it from the immobilized ligand.

-

Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand at a given compound concentration. Hits are identified as kinases for which binding is significantly inhibited. For these hits, a dissociation constant (Kd) can be determined by running the assay with a range of compound concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment by measuring the thermal stability of proteins upon ligand binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The Role of Selective PARP1 Inhibition in Synthetic Lethality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors in cancer therapy, with a particular focus on the principle of synthetic lethality. While the specific compound "Parp1-IN-15" is not identifiable in public literature, this guide will use Saruparib (AZD5305), a next-generation, highly selective PARP1 inhibitor, as a primary example to illustrate the advancements and mechanistic underpinnings of this therapeutic class. Comparative data for first-generation PARP1/2 inhibitors, such as Olaparib and Talazoparib, are included to provide a broader context.

Introduction to PARP1 and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the cellular response to DNA damage. It acts as a primary sensor for single-strand breaks (SSBs) in DNA. Upon detecting a break, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process called PARylation. This signaling event recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes is viable. In the context of cancer therapy, this principle is exploited by targeting a DNA repair pathway in cancer cells that have a pre-existing defect in another repair pathway.

The most prominent example of synthetic lethality in oncology involves PARP inhibitors and tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[1][2] Genes central to HR include BRCA1 and BRCA2. When PARP1 is inhibited, SSBs are not efficiently repaired and can degenerate into more cytotoxic DSBs during DNA replication.[3] In normal cells, these DSBs are effectively repaired by the HR pathway. However, in cancer cells with mutated BRCA1 or BRCA2, the HR pathway is compromised. The accumulation of unrepaired DSBs leads to genomic instability and, ultimately, cell death.[4]

Mechanism of Action of PARP1 Inhibitors

First-generation PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, inhibit both PARP1 and PARP2.[5] The therapeutic effect of these inhibitors is primarily attributed to two mechanisms:

-

Catalytic Inhibition : The inhibitor binds to the catalytic domain of PARP, preventing the synthesis of PAR chains and the subsequent recruitment of DNA repair machinery.

-

PARP Trapping : The inhibitor stabilizes the interaction between PARP1 and DNA at the site of damage, creating a cytotoxic PARP-DNA complex.[6] This complex physically obstructs DNA replication and transcription, leading to the collapse of replication forks and the formation of DSBs.[7] Talazoparib, for instance, is known for its high PARP-trapping potential.[8]

Next-generation inhibitors like Saruparib (AZD5305) are designed to be highly selective for PARP1.[9] The rationale is that PARP1 inhibition is sufficient for synthetic lethality in HR-deficient tumors, while inhibiting PARP2 may contribute to hematological toxicities.[5][9] Selective PARP1 inhibition could therefore offer an improved therapeutic window and better tolerability, especially in combination therapies.[5]

Data Presentation: Preclinical Efficacy of PARP Inhibitors

The following tables summarize key quantitative data from preclinical studies of various PARP inhibitors.

Table 1: In Vitro Activity of PARP Inhibitors (IC50 Values)

| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 (µM) | Reference |

| Olaparib | PARP1/2 | SW620 | Cell-free | 0.005 (PARP1) | [10][11] |

| Cell-free | 0.001 (PARP2) | [10][11] | |||

| OV2295 | Clonogenic | 0.0003 | [12] | ||

| OV1369(R2) | Clonogenic | 21.7 | [12] | ||

| HCT116 | Clonogenic | 2.799 | [13] | ||

| HCT15 | Clonogenic | 4.745 | [13] | ||

| SW480 | Clonogenic | 12.42 | [13] | ||

| Various Breast Cancer | MTT | 4.2 - 19.8 | [14] | ||

| Various Breast Cancer | Colony Formation | 0.6 - 3.2 | [14] | ||

| Talazoparib | PARP1/2 | - | Cell-free | 0.004 - 0.011 | [8] |

| Saruparib (AZD5305) | PARP1 | - | PARP1 vs PARP2 | >500-fold selectivity | [15] |

Table 2: Preclinical In Vivo Antitumor Activity of Saruparib vs. Olaparib

| Model Type | Treatment | Preclinical Complete Response Rate | Median Progression-Free Survival (days) | Reference |

| PDX (BRCA1/2-mutant) | Saruparib (AZD5305) | 75% | >386 | [5][16][17] |

| Olaparib | 37% | 90 | [5][16][17] |

PDX: Patient-Derived Xenograft

These data highlight the superior preclinical efficacy of the PARP1-selective inhibitor Saruparib compared to the first-generation PARP1/2 inhibitor Olaparib in BRCA-mutant cancer models.[5][16][17] Saruparib demonstrated a higher rate of complete responses and a significantly longer median progression-free survival.[5][16][17]

Experimental Protocols

Detailed methodologies are critical for reproducing and building upon published research. Below are representative protocols for key experiments used to evaluate PARP inhibitors.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony after treatment, measuring long-term cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-2000 cells/well, dependent on cell line) and allow them to attach overnight.[18][19]

-

Treatment: Treat the cells with varying concentrations of the PARP inhibitor (e.g., Olaparib, Saruparib) for a specified duration (e.g., 24 hours).[20] For radiosensitization studies, irradiate cells 2 hours after inhibitor addition.[20]

-

Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Culture the cells for 8-21 days, allowing colonies to form.[18][20]

-

Fixation and Staining: Fix the colonies with 100% methanol for 20 minutes, then stain with 0.5% crystal violet or 1% Coomassie brilliant blue for 1 hour.[18][21]

-

Colony Counting: Wash the plates with water and allow them to air dry. Count colonies (typically defined as containing >50 cells) manually or using an automated colony counter.[18]

-

Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot the SF against drug concentration to determine the IC50 value (the concentration of drug that inhibits colony formation by 50%).

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthetic Lethality of PARP Inhibition and Ionizing Radiation is p53-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Saruparib used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, pharmacokinetics, and preliminary efficacy of the PARP inhibitor talazoparib in Japanese patients with advanced solid tumors: phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onclive.com [onclive.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubcompare.ai [pubcompare.ai]

- 19. 2.5. Colony formation assay [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Understanding the PARP Trapping Potential of a Novel PARP1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for characterizing the PARP (Poly [ADP-ribose] polymerase) trapping potential of a novel PARP1 inhibitor, exemplified here as "Parp1-IN-15". Given the absence of publicly available data for a compound with this specific designation, this document serves as a detailed roadmap, outlining the requisite experimental protocols, data presentation formats, and conceptual diagrams necessary for a thorough evaluation.

Introduction to PARP Trapping

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage. Following successful repair, PARP1 auto-PARylates, leading to its dissociation from the DNA, allowing the repair machinery to complete its function.

PARP inhibitors are a class of anticancer agents that function not only by inhibiting the catalytic activity of PARP1 but, more potently, by "trapping" PARP1 on the DNA.[1] This trapping converts a transient DNA repair complex into a persistent, cytotoxic DNA lesion. The trapped PARP1-DNA complex can obstruct DNA replication, leading to the formation of double-strand breaks (DSBs), which are particularly lethal to cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This concept is known as synthetic lethality. The clinical efficacy of PARP inhibitors has been shown to correlate more strongly with their trapping potential than with their catalytic inhibition.[1]

Quantitative Data Presentation

A systematic evaluation of a novel PARP1 inhibitor requires the quantification of its biochemical and cellular activities. The following tables provide a template for summarizing the key data points for "Parp1-IN-15" in comparison to established PARP inhibitors.

Table 1: Biochemical Potency of Parp1-IN-15

| Compound | PARP1 Catalytic IC₅₀ (nM) | PARP2 Catalytic IC₅₀ (nM) | PARP1 Trapping EC₅₀ (nM) |

| Parp1-IN-15 | Data to be determined | Data to be determined | Data to be determined |

| Olaparib | 5 | 1 | 20 |

| Veliparib | 5 | 2 | >1000 |

| Talazoparib | 1 | 0.8 | 1.5 |

IC₅₀ (half-maximal inhibitory concentration) values for catalytic activity measure the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50%. EC₅₀ (half-maximal effective concentration) values for PARP trapping measure the concentration of the inhibitor required to induce 50% of the maximal PARP trapping effect.

Table 2: Cellular Activity of Parp1-IN-15

| Compound | Cellular PAR Inhibition IC₅₀ (nM) | Cellular Thermal Shift (ΔTₘ, °C) | Cytotoxicity in BRCA-deficient cells (IC₅₀, nM) |

| Parp1-IN-15 | Data to be determined | Data to be determined | Data to be determined |

| Olaparib | 10 | 2.5 | 15 |

| Veliparib | 10 | 1.0 | 500 |

| Talazoparib | 2 | 3.5 | 1 |

Cellular PAR inhibition IC₅₀ reflects the potency of the inhibitor in living cells. The cellular thermal shift (ΔTₘ) indicates the extent to which the inhibitor stabilizes PARP1 within the cell, a measure of target engagement. Cytotoxicity in BRCA-deficient cells demonstrates the synthetic lethal effect of the inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel PARP1 inhibitor. The following are standard protocols for key experiments.

PARP Trapping Assay (Fluorescence Polarization-Based)

This biochemical assay measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.

Materials:

-

Purified recombinant human PARP1 enzyme

-

Fluorescently labeled nicked DNA oligonucleotide

-

5x PARP trapping assay buffer

-

NAD⁺ solution

-

Distilled water

-

Test compound (Parp1-IN-15) and reference inhibitors

-

96-well or 384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a master mix containing the assay buffer and the fluorescently labeled nicked DNA.

-

Dispense the master mix into the wells of the plate.

-

Add the test compound (Parp1-IN-15) at various concentrations to the wells. Include wells with a known PARP trapper (e.g., Talazoparib) as a positive control and a non-trapper (e.g., Veliparib) as a negative control. Also include a "no inhibitor" control.

-

Add the purified PARP1 enzyme to all wells except for the "no enzyme" control.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to PARP1.

-

Initiate the PARylation reaction by adding NAD⁺ to all wells except for the "no NAD⁺" control.

-

Incubate the plate at room temperature for 60 minutes.

-

Measure the fluorescence polarization (FP) of each well using a plate reader.

Data Analysis: The increase in FP signal is directly proportional to the amount of PARP1 trapped on the DNA. The data is typically plotted as FP signal versus inhibitor concentration, and the EC₅₀ value is determined from the resulting dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[2]

Materials:

-

Cell line of interest (e.g., a BRCA-deficient cancer cell line)

-

Cell culture medium and supplements

-

Test compound (Parp1-IN-15) and reference inhibitors

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Equipment for heat shock (e.g., PCR cycler, water bath)

-

SDS-PAGE and Western blotting reagents

-

Anti-PARP1 antibody and a loading control antibody (e.g., anti-GAPDH)

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Parp1-IN-15 or a vehicle control for a defined period (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an anti-PARP1 antibody.

Data Analysis: The intensity of the PARP1 band at each temperature is quantified. The temperature at which 50% of the protein is denatured (Tₘ) is determined for both the vehicle-treated and inhibitor-treated samples. The difference in Tₘ (ΔTₘ) represents the thermal stabilization induced by the inhibitor, indicating target engagement.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of Parp1-IN-15.

Caption: PARP1 signaling in DNA repair and the mechanism of PARP trapping by Parp1-IN-15.

Caption: Experimental workflow for the Fluorescence Polarization-based PARP trapping assay.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The evaluation of a novel PARP1 inhibitor such as "Parp1-IN-15" requires a multi-faceted approach that goes beyond simple catalytic inhibition assays. Understanding and quantifying the PARP trapping potential is paramount, as this is a key determinant of the cytotoxic efficacy of this class of drugs. By employing rigorous biochemical and cellular assays, presenting the data in a clear and comparative format, and understanding the underlying biological pathways, researchers and drug developers can effectively characterize novel PARP1 inhibitors and assess their therapeutic potential. The protocols and frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of "Parp1-IN-15" or any other novel PARP1-targeting compound.

References

Methodological & Application

Application Notes and Protocols for Parp10/15-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp10/15-IN-1 is a potent dual inhibitor of Poly(ADP-ribose) Polymerase 10 (PARP10) and Poly(ADP-ribose) Polymerase 15 (PARP15). Unlike the well-studied PARP1, PARP10 and PARP15 are mono-ADP-ribosyltransferases (MARylating enzymes) that play distinct roles in various cellular processes. These application notes provide an overview of the mechanism of action of Parp10/15-IN-1 and detailed protocols for its use in cell culture experiments.

Mechanism of Action: PARP10 and PARP15 catalyze the transfer of a single ADP-ribose unit from NAD+ to target proteins, a process known as mono-ADP-ribosylation (MARylation). This post-translational modification is involved in regulating:

-

Cell Cycle Progression: PARP10, in particular, is implicated in the G1/S and G2/M transitions of the cell cycle. It has been shown to MARylate and regulate the activity of the mitotic kinase Aurora-A.[1][2]

-

DNA Damage Response: PARP10 interacts with Proliferating Cell Nuclear Antigen (PCNA) at replication forks and is involved in alleviating replication stress.

-

Cellular Stress Response: PARP15, along with other PARPs, is involved in the assembly of stress granules, which are cytoplasmic aggregates that form in response to cellular stress.[3]

-

Signaling Pathways: PARP10 has been shown to modulate the PI3K-AKT and MAPK signaling pathways in certain cancer types.

Parp10/15-IN-1 inhibits the catalytic activity of PARP10 and PARP15, thereby preventing the MARylation of their respective substrates. This can lead to cell cycle delays, increased sensitivity to DNA damaging agents, and modulation of cellular stress responses.

Quantitative Data

The following table summarizes the known inhibitory concentrations of Parp10/15-IN-1. Researchers should use these values as a starting point for their own experimental optimization.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | PARP10 | 160 nM | [1] |

| IC50 | PARP15 | 370 nM | [1] |

| EC50 | HeLa cells | 0.95 µM | [1] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Cell Culture and Compound Handling

-

Cell Lines: HeLa cells are a suitable starting point, as an EC50 value has been established for this cell line.[1] Other cancer cell lines, particularly those with known dependencies on cell cycle regulation or stress response pathways, may also be relevant.

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of Parp10/15-IN-1 in DMSO. For cellular experiments, dilute the stock solution in culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (Colony Formation)

This assay is suitable for assessing the long-term effects of Parp10/15-IN-1 on cell proliferation and survival.

Materials:

-

Cultured cells of choice

-

6-well plates

-

Parp10/15-IN-1

-

Complete culture medium

-

Methylene blue staining solution (0.5% methylene blue in 50% ethanol)

-

PBS

Protocol:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Parp10/15-IN-1 (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO).

-

Incubate the plates for 10-14 days, replacing the medium with freshly prepared inhibitor-containing or vehicle control medium every 2-3 days.

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies by adding methanol to each well and incubating for 15 minutes.

-

Aspirate the methanol and allow the plates to air dry.

-

Stain the colonies by adding methylene blue solution to each well and incubating for 15-30 minutes.

-

Wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies in each well. Colonies are typically defined as clusters of 50 or more cells.

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Western Blot Analysis for MARylation and Downstream Targets

This protocol allows for the detection of changes in protein MARylation and the expression or phosphorylation status of downstream target proteins upon treatment with Parp10/15-IN-1.

Materials:

-

Cultured cells

-

Parp10/15-IN-1

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP10, anti-PARP15, anti-phospho-Aurora-A, anti-G3BP1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed cells in 6- or 10-cm dishes and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of Parp10/15-IN-1 and a vehicle control for the desired duration (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for Subcellular Localization

This protocol can be used to visualize changes in the subcellular localization of PARP10, PARP15, or their downstream targets following treatment with Parp10/15-IN-1.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

Parp10/15-IN-1

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Protocol:

-

Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with Parp10/15-IN-1 and a vehicle control for the desired time.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody diluted in antibody dilution buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-